1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate
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Overview
Description
1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate is a compound derived from 1,4-diazabicyclo[2.2.2]octane, commonly known as DABCO, and 4-methylbenzenesulfonic acid. This compound is known for its utility in various chemical reactions due to its unique structure and properties. It is widely used as a catalyst and reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1,4-diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with 4-methylbenzenesulfonic acid. The reaction is usually carried out in an appropriate solvent such as methanol or ethanol under controlled temperature conditions to ensure complete reaction and high yield.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems also helps in maintaining consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as a catalyst.
Reduction: It can also be involved in reduction reactions, often facilitating the transfer of electrons.
Substitution: This compound is known to undergo nucleophilic substitution reactions due to the presence of the diazabicyclo structure.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate temperature conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the products may include oxidized derivatives of the starting materials, while in substitution reactions, the products will be the substituted compounds.
Scientific Research Applications
1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of 1,4-diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate involves its ability to act as a nucleophile and a base. The diazabicyclo structure allows it to stabilize transition states and facilitate various chemical transformations. The compound interacts with molecular targets through hydrogen bonding and electrostatic interactions, which help in catalyzing reactions and forming desired products .
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: Similar in structure but has one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with a different arrangement of nitrogen atoms.
Uniqueness
1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate is unique due to its high nucleophilicity and basicity, which make it an effective catalyst for a wide range of reactions. Its ability to stabilize transition states and facilitate multiple types of chemical transformations sets it apart from other similar compounds .
Properties
CAS No. |
93962-72-2 |
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Molecular Formula |
C20H28N2O6S2 |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
1,4-diazoniabicyclo[2.2.2]octane;4-methylbenzenesulfonate |
InChI |
InChI=1S/2C7H8O3S.C6H12N2/c2*1-6-2-4-7(5-3-6)11(8,9)10;1-2-8-5-3-7(1)4-6-8/h2*2-5H,1H3,(H,8,9,10);1-6H2 |
InChI Key |
NUKKGWZEIYATPX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN2CCN1CC2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C1C[NH+]2CC[NH+]1CC2 |
Origin of Product |
United States |
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